molecular formula C22H21N5O5S2 B4324876 4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE

4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B4324876
M. Wt: 499.6 g/mol
InChI Key: BUYOEPIBQGKXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a thienyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE typically involves multi-step reactions. One common method includes the condensation of substituted cinnamic nitrile with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a catalyst such as KF-montmorillonite in ethanol . This reaction yields the intermediate 2-amino-3-cyano-4-aryl-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran, which can then be further functionalized to introduce the thienyl and benzenesulfonamide groups.

Industrial Production Methods

the principles of green chemistry, such as the use of water as a solvent and the avoidance of hazardous reagents, can be applied to optimize the synthesis for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[2-amino-3-cyano-7,7-dimethyl-4-(5-nitrothiophen-2-yl)-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5S2/c1-22(2)9-15-20(16(28)10-22)19(17-7-8-18(33-17)27(29)30)14(11-23)21(24)26(15)12-3-5-13(6-4-12)34(25,31)32/h3-8,19H,9-10,24H2,1-2H3,(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYOEPIBQGKXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=C(S4)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
4-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(5-NITROTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]BENZENE-1-SULFONAMIDE

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